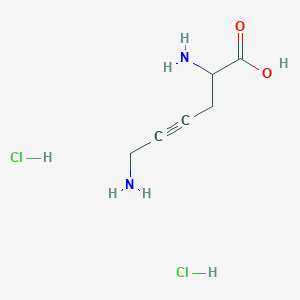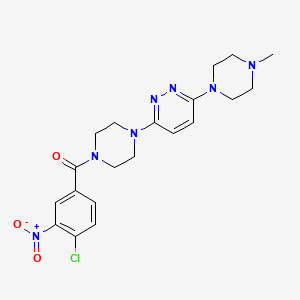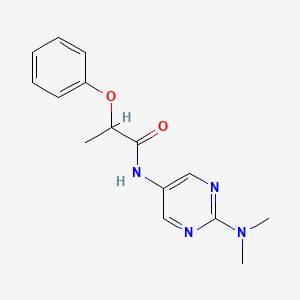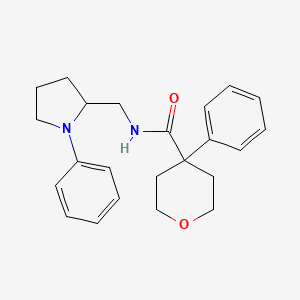
2,6-二氨基己-4-炔酸;二盐酸
描述
2,6-Diaminohex-4-ynoic acid dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 . It has a molecular weight of 215.08 g/mol .
Synthesis Analysis
The synthesis of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves the interaction of N-(4-chloro-2-butynyl)phthalimide and the sodium salt of ethyl acetamidomalonate . A two-step hydrolysis yields the desired acetylenic diamino acid .Molecular Structure Analysis
The molecular structure of 2,6-Diaminohex-4-ynoic acid dihydrochloride is represented by the formula C6H12Cl2N2O2 . Further details about its structure can be obtained from NMR, HPLC, LC-MS, and other analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diaminohex-4-ynoic acid dihydrochloride include its molecular weight (215.08 g/mol), molecular formula (C6H12Cl2N2O2), and its solubility in various solvents . More detailed properties like melting point, boiling point, and density can be obtained from specialized databases .科学研究应用
有机化合物合成和表征
合成和生化应用:一项研究讨论了 2,6-二氨基-4-己炔酸通过 1,4-二氯-2-丁炔与邻苯二甲酰亚胺反应,随后与乙酰氨基丙二酸乙酯缩合,最后酸水解的合成。该过程展示了其在生化研究中的潜在应用,特别是在研究细菌(如 Leuconostoc dextranicum 8086)中的生长抑制机制,其中赖氨酸在一定浓度范围内通过竞争逆转了 2,6-二氨基-4-己炔酸引起的抑制 (戴维斯等人,1964)。
材料科学和腐蚀抑制:源自赖氨酸(一种与 2,6-二氨基-4-己炔酸结构类似的氨基酸)和芳香醛的席夫碱已被评估为低碳钢的腐蚀抑制剂。这项研究说明了 2,6-二氨基-4-己炔酸等氨基酸衍生物在材料科学和工程应用中的潜力,特别是在腐蚀防护方面 (古普塔等人,2016)。
化学框架和晶体工程:一项关于使用 1,6-二氨基己烷(2,6-二氨基己-4-炔酸的结构类似物)创建复杂有机-无机框架的研究展示了此类化合物在晶体工程中的应用。这些框架展示了制造具有特定性质的新材料的潜力,突出了柔性二胺化合物在设计新型化学结构中的重要性 (弗兰克和赖斯,1997)。
先进化学研究和环境应用
分析化学中的化学发光:对 4,5-二氨基邻苯二甲酰肼二盐酸盐作为 α-酮酸化学发光试剂的研究指出了二胺化合物在分析应用中的作用。此类研究表明 2,6-二氨基己-4-炔酸二盐酸盐在增强液相色谱和其他分析技术中的检测方法中具有潜在的效用 (石田等人,1990)。
生物聚合物和绿色化学:通过代谢工程生物基生产单体和聚合物,涉及 1,6-二氨基己烷(2,6-二氨基己-4-炔酸的类似物)等化合物,展示了二氨基酸在可持续材料生产中的作用。这种方法强调了此类化合物在开发环保聚合物和化学品中的重要性 (郑等人,2015)。
属性
IUPAC Name |
2,6-diaminohex-4-ynoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPKHXGAAYYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCN)C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminohex-4-ynoic acid dihydrochloride | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)


![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)




![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)
